molecular formula C10H8N2O B3360867 5H-Pyrido[3,2-b]pyrrolizin-5-ol CAS No. 89991-20-8

5H-Pyrido[3,2-b]pyrrolizin-5-ol

Cat. No.: B3360867
CAS No.: 89991-20-8
M. Wt: 172.18 g/mol
InChI Key: KMCISMYEGORXLA-UHFFFAOYSA-N
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Description

5H-Pyrido[3,2-b]pyrrolizin-5-ol (CAS 89991-20-8) is a pyrrolizinone derivative of significant interest in medicinal chemistry and oncology research. This compound has a molecular formula of C10H8N2O and a molecular weight of 172.183 g/mol . Research into its structural analogs has demonstrated considerable potential in antitumor applications. Studies on closely related tripentone derivatives have shown potent antiproliferative activity against human tumor cell lines, including HCT-116 (human colorectal carcinoma) and MCF-7 (human breast cancer), with IC50 values ranging from 0.11 to 16.11 μM . The mechanism of action for these active compounds is characterized by the induction of early apoptosis, confining cells in the mitotic phases without exerting necrotic effects. Notably, these derivatives showed selective cytotoxicity towards tumor cells and did not affect the viability of differentiated, normal intestinal-like Caco-2 cells, suggesting a targeted action . This research profile makes this compound a valuable scaffold for investigating novel anticancer therapies and apoptosis pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5H-pyrido[3,2-b]pyrrolizin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-9-7-3-1-5-11-10(7)12-6-2-4-8(9)12/h1-6,9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCISMYEGORXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N3C=CC=C3C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90523430
Record name 5H-Pyrido[3,2-b]pyrrolizin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90523430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89991-20-8
Record name 5H-Pyrido[3,2-b]pyrrolizin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90523430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido[3,2-b]pyrrolizin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with pyrrole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO). The yields of these reactions can vary, but efficient synthesis methods have been reported to achieve yields ranging from 61% to 91% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido[3,2-b]pyrrolizin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolizinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5H-Pyrido[3,2-b]pyrrolizin-5-ol exerts its effects is not fully understood. studies suggest that it may induce apoptosis in cancer cells by interfering with cellular mitotic phases . The compound’s interaction with specific molecular targets and pathways, such as those involved in cell cycle regulation, is a subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5H-Pyrido[3,2-b]pyrrolizin-5-one Derivatives

The parent compound’s ketone analog, 5H-pyrido[3,2-b]pyrrolizin-5-one (16a) , serves as a precursor for antitumor derivatives. Key comparisons include:

Derivative Substituent/Modification IC₅₀/GI₅₀ (μM) Key Findings Reference
16j Bromine at pyridine C3 0.11 ± 0.01 Highest potency against HCT-116 and MCF-7; induces apoptosis via mitotic arrest .
16l Bromine + methyl group 0.17 ± 0.02 Selective cytotoxicity; minimal necrosis in normal intestinal cells .
16n Bromine + phenyl group 0.23 ± 0.02 Synergistic effects with bromine and bulky substituents .
Tripentones Alkyl/aryl side chains 0.11–16.11 Apoptosis induction in tumor cells; no necrosis in Caco-2 cells .

Key Insights :

  • Halogenation: Bromine at pyridine C3 enhances activity by 10–100× compared to non-halogenated analogs .
  • Substituent Bulk : Bulky groups (e.g., phenyl) improve target selectivity but reduce solubility .
5H-Pyrido[3,2-a]phenoxazine-5-one

This phenoxazine-fused analog shares structural similarity but replaces pyrrolizine with a phenoxazine ring.

Property 5H-Pyrido[3,2-b]pyrrolizin-5-ol Derivatives 5H-Pyrido[3,2-a]phenoxazine-5-one
Target Apoptosis via mitotic arrest HOX gene suppression (HOTAIR lncRNA)
IC₅₀ (MCF-7) 0.11–16.11 μM Not reported; regulates HOXC9–HOXC13
Mechanism Direct cytotoxicity Epigenetic modulation

Key Insight: While both compounds show anticancer activity, 5H-pyrido[3,2-a]phenoxazine-5-one acts via epigenetic pathways, offering a distinct mechanism compared to apoptosis-driven pyrrolizinones .

δ-Carbolines (5H-Pyrido[3,2-b]indoles)

δ-Carbolines, such as 5-(5-Cyclohexylpentyl)-1-methyl-5H-pyrido[3,2-b]indol-1-ium iodide (11a) , share a fused pyrido-indole core but lack the pyrrolizine hydroxyl group.

Property This compound Derivatives δ-Carboline (11a)
Activity Antitumor (GI₅₀: 0.11 μM) Antifungal/antibacterial
Synthetic Yield 61–91% 70–85%
Selectivity Tumor-specific Broad-spectrum microbial activity

Key Insight: δ-Carbolines exhibit broader biological activity but lack the tumor selectivity of pyrrolizinones, likely due to differences in hydrogen-bonding capacity from the hydroxyl group .

Pyridazinone Derivatives

Pyridazinones (e.g., 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones) are structurally distinct but share applications in medicinal chemistry.

Property This compound Derivatives Pyridazinones (3a-3h)
Synthetic Route Hydrazide coupling Nucleophilic substitution
Bioactivity Antitumor (sub-μM IC₅₀) Moderate enzyme inhibition
Structural Flexibility Limited to fused rings Easily functionalized at C2

Key Insight: Pyridazinones offer greater synthetic versatility but lower potency compared to pyrrolizinones, underscoring the importance of fused-ring systems in high-efficacy drug design .

Data Tables

Table 1: Antitumor Activity of Select Derivatives
Compound Cell Line (IC₅₀/GI₅₀, μM) Selectivity (Tumor vs. Normal Cells)
5H-Pyrido[3,2-b]pyrrolizin-5-one (16a) HCT-116: 16.11 Low
16j HCT-116: 0.11 High
5H-Pyrido[3,2-a]phenoxazine-5-one MCF-7: N/A Epigenetic specificity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5H-Pyrido[3,2-b]pyrrolizin-5-ol, and what key intermediates are involved?

  • Methodological Approach :

  • Cyclization Strategies : Utilize condensation reactions between pyridine and pyrrolizinone precursors under acidic or basic conditions. For example, intramolecular cyclization of substituted pyridine derivatives with carbonyl groups can yield the fused heterocyclic core.
  • Catalytic Systems : Employ transition metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to introduce substituents. Solvent selection (e.g., DMF, THF) and temperature control (80–120°C) are critical for yield optimization.
  • Purification : Use column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone. Key signals include aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (broad singlet near δ 5–6 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (172.18 g/mol) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve tautomeric forms of the hydroxyl group .

Table 1 : Key Spectroscopic Parameters

TechniqueParametersExpected Observations
¹H NMR400 MHz, DMSO-d6δ 8.2 (H-1), δ 7.8 (H-3), δ 5.9 (OH)
HRMSESI+m/z 173.0821 [M+H]+

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodology :

  • Stability Assays : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours.
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. The compound is likely unstable in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydroxyl group reactivity .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Experimental Design :

  • Variables : Temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF).
  • Response Surface Methodology (RSM) : Use a 2³ factorial design to identify interactions between variables. Analyze yield (%) as the response parameter.
  • Software Tools : Minitab or Design-Expert for statistical modeling. A Pareto chart can highlight significant factors (e.g., temperature dominates yield) .

Table 2 : Factorial Design Matrix (Partial)

RunTemp (°C)Catalyst (mol%)SolventYield (%)
1800.5DMF45
21202.0THF72

Q. How to resolve contradictions between experimental reactivity data and computational predictions for this compound?

  • Methodology :

  • Re-evaluate Models : Ensure computational methods (e.g., DFT with B3LYP/6-31G**) account for solvation effects and tautomeric equilibria.
  • Experimental Validation : Perform kinetic isotope effect (KIE) studies or isotopic labeling to probe reaction mechanisms.
  • Collaborative Workflow : Integrate molecular dynamics (MD) simulations (e.g., GROMACS) with experimental kinetics to refine force fields .

Q. What reactor configurations are optimal for scaling up the synthesis of this compound?

  • Process Engineering Approach :

  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce reaction time. Use microreactors with immobilized catalysts for reproducibility.
  • Safety Protocols : Implement pressure relief systems for exothermic steps.
  • Scale-up Criteria : Maintain geometric similarity and constant power/volume ratio during pilot-scale trials .

Q. How can AI-driven tools accelerate the study of this compound’s electronic properties?

  • Computational Strategy :

  • Machine Learning (ML) : Train models on existing pyridine/pyrrolizinone derivatives to predict HOMO-LUMO gaps or redox potentials.
  • COMSOL Multiphysics : Simulate electron density maps and reaction pathways.
  • Automation : Couple robotic synthesis platforms with AI for real-time parameter adjustment .

Data Analysis and Reporting

  • Best Practices :
    • Use APA standards for reporting experimental details (e.g., reagent purity, instrument calibration) .
    • Cross-validate computational results with experimental data (e.g., IR spectra vs. simulated vibrational modes).
    • Archive raw data in repositories like Zenodo or Figshare for reproducibility .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Pyrido[3,2-b]pyrrolizin-5-ol
Reactant of Route 2
5H-Pyrido[3,2-b]pyrrolizin-5-ol

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